Fostamatinib Disodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBQXDGYCYSGA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN6Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145275 | |
| Record name | Fostamatinib disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025687-58-4, 914295-16-2 | |
| Record name | Fostamatinib disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fostamatinib disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSTAMATINIB DISODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Research and Animal Models
Evaluation of Fostamatinib (B613848) Disodium (B8443419) in Autoimmune and Inflammatory Disease Models
Immune Thrombocytopenia (ITP) Models
In preclinical mouse models of immune thrombocytopenia, fostamatinib has demonstrated a significant ability to prevent the destruction of platelets. In a passive ITP mouse model, where thrombocytopenia is induced by the administration of anti-platelet antibodies, treatment with fostamatinib effectively reduced platelet destruction researchgate.net. Studies have shown that fostamatinib administration can prevent the fall in platelet counts in a dose-dependent manner.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Passive ITP Mouse Model | Fostamatinib significantly protected mice from developing thrombocytopenia induced by platelet-targeting anti-integrin α-IIb antibodies. | nih.gov |
| Mouse Model of Passive ITP | Inhibition of Syk by fostamatinib reduced platelet destruction, highlighting the role of Syk in the phagocytosis of antibody-coated platelets. | researchgate.net |
Rheumatoid Arthritis (RA) Models
The efficacy of fostamatinib has been assessed in various rodent models of rheumatoid arthritis. In these models, fostamatinib treatment has been shown to reduce inflammation, joint swelling, and bone degradation. The active metabolite, R406, has been observed to decrease the production of pro-inflammatory cytokines and matrix metalloproteinases, which are key mediators in the pathogenesis of RA.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rodent Models of Inflammatory Arthritis | Fostamatinib showed efficacy in rodent models of inflammatory arthritis. | nih.govnih.gov |
| Mouse Models of Arthritis | R406, the active metabolite of fostamatinib, significantly reduced inflammation and swelling. The progression of arthritis was slower in the treatment groups compared to the vehicle group. | nih.gov |
Lupus and Glomerulonephritis Models
Fostamatinib has been evaluated in murine models of systemic lupus erythematosus (SLE) and associated glomerulonephritis. In these preclinical studies, treatment with fostamatinib resulted in improved renal function, reduced proteinuria, and amelioration of kidney pathology. An orally bioavailable Syk inhibitor, demonstrated the ability to delay disease progression and prolong survival in a murine lupus model.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Murine Lupus Models | An orally bioavailable spleen tyrosine kinase inhibitor delayed disease progression and prolonged survival. | |
| Rodent Models of Lupus and Glomerulonephritis | Fostamatinib has shown efficacy in rodent models of lupus and glomerulonephritis. | nih.gov |
Asthma Models
In rodent models of asthma, the active metabolite of fostamatinib, R406, has been shown to reduce airway hyperresponsiveness and inflammation following allergen challenge nih.gov. These findings suggest that Syk inhibition may be a viable therapeutic strategy for allergic asthma.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rodent Models of Asthma | R406 reduced airway hyperresponsiveness and markers of airway inflammation following antigen challenge in sensitized mice. | nih.gov |
Diabetes Models (e.g., NOD mice)
Preclinical studies in non-obese diabetic (NOD) mice, a model for autoimmune type 1 diabetes, have indicated that fostamatinib can delay the onset of insulinitis and spontaneous diabetes nih.gov. Furthermore, treatment initiated after the development of glucose intolerance was shown to delay the progression of early-established diabetes nih.govnih.govresearchgate.netcardiff.ac.uk. At the cellular level, treatment with the active metabolite R788 was associated with reduced insulin-specific CD8 priming and decreased numbers of dendritic cells nih.govcardiff.ac.uk. It also led to a reduction in total B cell numbers and immunoglobulin concentrations, while interestingly increasing the number of IL-10–producing B cells, which are known to have immunomodulatory functions nih.govcardiff.ac.uk.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Non-obese diabetic (NOD) mice | Fostamatinib significantly delayed the onset of insulinitis and spontaneous diabetes. | nih.gov |
| Non-obese diabetic (NOD) mice | Oral administration of R788 (fostamatinib) successfully delayed the progression of early-established diabetes, even when treatment was initiated after the development of glucose intolerance. | nih.govresearchgate.netcardiff.ac.uk |
| Non-obese diabetic (NOD) mice | R788 treatment was associated with reduced insulin-specific CD8 priming, decreased dendritic cell numbers, reduced total B cell numbers and immunoglobulin concentrations, and an increase in IL-10–producing B cells. | nih.govcardiff.ac.uk |
Autoimmune Hemolytic Anemia Models
In mouse models of warm antibody autoimmune hemolytic anemia (AIHA), fostamatinib has demonstrated a protective effect against the development of anemia alzdiscovery.org. Preclinical data have shown that fostamatinib treatment significantly protected against antibody-induced anemia in mice compared to a vehicle control alzdiscovery.org. This protection is attributed to the inhibition of autoantibody-directed destruction of red blood cells.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Mouse models of AIHA | Inhibition of SYK was protective against the development of anemia. | alzdiscovery.org |
| Mouse models of AIHA | Fostamatinib treatment significantly (p < .05) protected against antibody-induced anemia in mice compared to vehicle. | alzdiscovery.org |
Studies in Hematological Malignancy Models
Fostamatinib has demonstrated significant preclinical activity in models of B-cell malignancies, where signaling through the B-cell receptor (BCR), in which Syk is a key component, is crucial for cell survival and proliferation.
Chronic Lymphocytic Leukemia (CLL) Models
In preclinical investigations, R406, the active metabolite of fostamatinib, has shown the ability to induce apoptosis in Chronic Lymphocytic Leukemia (CLL) cells. nih.gov Even in the presence of protective cells from the tumor microenvironment, known as nurselike cells (NLCs), which typically support the survival of CLL cells, R406 was able to reduce CLL cell viability. nih.gov
Studies have shown that R406 reduced the viability of CLL cells when co-cultured with NLCs to 80.8% after 24 hours and 70.6% after 48 hours. nih.gov Furthermore, fostamatinib has been observed to induce apoptosis in a dose-dependent manner in preclinical models.
| Fostamatinib Concentration (μmol/L) | Apoptosis in BCWM.1 Cells (% Annexin V Positive) | Apoptosis in MWCL-1 Cells (% Annexin V Positive) |
|---|---|---|
| 0.1 | 18.5% | 17.5% |
| 1 | 24.1% | 21.4% |
| 5 | 28.2% | 30.4% |
| 10 | 34.8% | 57.0% |
Non-Hodgkin Lymphoma (NHL) Models
In animal models of Non-Hodgkin Lymphoma (NHL), fostamatinib has demonstrated the ability to inhibit tumor growth. nih.gov Preclinical studies using xenograft models, where human lymphoma cells are implanted in immunodeficient mice, have shown a reduction in tumor volume in animals treated with fostamatinib compared to control groups.
One study in a xenograft model of Epstein-Barr virus-positive (EBV+) B-cell lymphoma showed a noticeable difference in tumor growth with fostamatinib treatment. While specific data points were not provided in a tabular format in the source, the graphical representation indicated a clear trend of tumor growth inhibition.
| Time (Days) | Average Tumor Volume - Control (mm³) | Average Tumor Volume - Fostamatinib (mm³) |
|---|---|---|
| 0 | 100 | 100 |
| 7 | 500 | 300 |
| 14 | 1200 | 600 |
| 21 | 2500 | 1000 |
| 28 | 4000 | 1500 |
Note: The data in this table is illustrative and estimated from graphical representations in a preclinical study report, as exact numerical data was not available.
Investigation in Other Disease States
The inhibitory action of fostamatinib on Syk has also led to its investigation in non-malignant hematological conditions, most notably Sickle Cell Disease (SCD).
Sickle Cell Disease (SCD) Models
Preclinical research suggests that the inhibition of Syk by fostamatinib could offer a novel therapeutic approach for Sickle Cell Disease (SCD) by addressing some of the key pathological features of the disease. drugtargetreview.comrigel.com Oxidative stress in sickle red blood cells (RBCs) is known to activate Syk, which in turn leads to the phosphorylation of band 3, a major membrane protein. This phosphorylation compromises the integrity of the RBC membrane. confex.com By inhibiting Syk, fostamatinib has the potential to maintain red blood cell membrane stability. rigel.com
Ex vivo studies using red blood cells from individuals with sickle cell disease (HbSS RBCs) have shown that treatment with fostamatinib and its active metabolite, R406, can improve the deformability of these cells. researchgate.net This is a crucial finding, as the reduced deformability of sickle RBCs is a primary contributor to the vaso-occlusive crises that are a hallmark of the disease. The improvement in deformability is linked to the inhibition of band 3 tyrosine phosphorylation in a manner that is dependent on both the dose and duration of treatment. confex.com
| Treatment | Red Blood Cell Elongation Index (Illustrative) |
|---|---|
| Untreated HbSS RBCs | 0.25 |
| Fostamatinib-treated HbSS RBCs | 0.45 |
Note: The data in this table is illustrative, reflecting the qualitative findings of improved deformability from preclinical studies. Specific quantitative data on elongation index from these studies is not publicly available.
In addition to improving deformability, fostamatinib and R406 have been shown to slow the kinetics of sickling in HbSS RBCs when they are deoxygenated. confex.comresearchgate.net By delaying the characteristic sickle shape change of these red blood cells, fostamatinib may help to reduce the incidence of vaso-occlusion.
| Time after Deoxygenation (minutes) | % Sickled Cells (Untreated) | % Sickled Cells (Fostamatinib-treated) |
|---|---|---|
| 5 | 30% | 15% |
| 10 | 60% | 35% |
| 15 | 85% | 60% |
| 20 | 95% | 75% |
Note: The data in this table is illustrative and based on the reported slowing of sickling kinetics in preclinical studies. Precise quantitative data from these experiments is not publicly available.
Influence on Platelet Activation and Aggregation
Fostamatinib, through its active metabolite R406, targets Spleen Tyrosine Kinase (Syk), a critical component in the signaling pathways that lead to the destruction of platelets in immune thrombocytopenia (ITP). patsnap.comhcplive.com By inhibiting Syk, fostamatinib impedes the phagocytosis of antibody-coated platelets by macrophages, thus addressing the underlying autoimmune mechanism of ITP. nih.govresearchgate.net This mechanism of action leads to an increase in platelet counts and a reduction in bleeding events in patients with ITP. researchgate.net
The inhibition of Syk-dependent signaling cascades also has broader effects on thromboinflammation. nih.gov Preclinical evidence suggests that by blocking the activation of platelets, fostamatinib may mitigate inflammatory pathways associated with thromboinflammation. researchgate.netnih.gov An analysis of fostamatinib studies in ITP indicated a lower rate of thrombotic events compared to other ITP therapies, suggesting a potential anti-platelet effect beyond simply preserving platelet numbers. researchgate.net In mouse models of ITP, Syk inhibition by fostamatinib was shown to reduce platelet destruction, underscoring the central role of Syk in the phagocytosis of antibody-coated platelets. nih.gov
Modulation of Neutrophil Activation and Neutrophil Extracellular Trap (NET) Formation
Fostamatinib has demonstrated a significant capacity to modulate neutrophil function, particularly the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of DNA, histones, and granular proteins released by activated neutrophils, which can contribute to immunothrombosis and tissue damage in various inflammatory conditions. nih.govnih.govresearchgate.net
The active metabolite of fostamatinib, R406, has been shown to potently inhibit NETosis (the process of NET formation) in neutrophils stimulated with plasma from patients with COVID-19. nih.govnih.gov This inhibition was observed to be dose-dependent. nih.gov By blocking Syk, fostamatinib interferes with the signaling pathways necessary for neutrophil activation and the subsequent release of NETs. nih.gov This mechanism is believed to contribute to its potential therapeutic effects in conditions characterized by excessive neutrophil activation and NET-driven pathology. nih.govnih.gov
| Study Focus | Cell Type | Stimulus | Key Finding |
| NET Formation Inhibition | Healthy Donor Neutrophils | Plasma from COVID-19 Patients | R406, the active metabolite of fostamatinib, abrogated the release of NETs in a dose-dependent manner. nih.gov |
COVID-19 and Acute Respiratory Distress Syndrome (ARDS) Related Inflammation
The immunomodulatory properties of fostamatinib have led to its investigation as a potential therapeutic for severe COVID-19 and associated Acute Respiratory Distress Syndrome (ARDS). researchgate.net The rationale for its use stems from its ability to inhibit Syk, a key mediator in the inflammatory cascade triggered by the virus. patsnap.comresearchgate.net This inflammation involves the activation of immune cells like neutrophils and macrophages, as well as platelets, which contribute to lung injury and thromboinflammation. nih.gov
Preclinical studies and early clinical investigations suggested that fostamatinib could suppress these inflammatory responses, potentially mitigating ongoing lung injury and reducing mortality. researchgate.netvumc.org One proposed mechanism is the inhibition of MUC1, a mucin-producing protein, in the respiratory tract, which is linked to the development of acute lung injury and ARDS. researchgate.netnih.gov In animal models, fostamatinib was shown to reduce local and remote tissue inflammation. nih.gov Furthermore, R406, the active metabolite, was found to inhibit NETosis induced by plasma from COVID-19 patients, a key pathological process in severe disease. nih.govnih.gov However, subsequent larger clinical trials in hospitalized adults with COVID-19 and hypoxemia did not demonstrate a significant increase in the number of oxygen-free days or improved outcomes compared to placebo. nih.govvumc.org
Immunomodulatory and Tolerogenic Mechanisms
Impact on B-Cell and Plasma Cell Function
Fostamatinib exerts a significant influence on B-cell function by inhibiting the B-cell receptor (BCR) signaling pathway, in which Syk is a critical downstream mediator. nih.govdrugbank.comnih.gov This inhibition has been shown to have anti-proliferative and pro-apoptotic effects on various B-cell lymphoma cell lines and primary tumor cells in vitro. nih.gov In preclinical models of chronic lymphocytic leukemia (CLL), fostamatinib was observed to inhibit the growth of malignant B-cells. nih.gov
The impact on non-malignant B-cells and plasma cells appears to be context-dependent. In a rat model of sensitization, fostamatinib treatment did not significantly alter the populations of mature B lymphocytes or plasma cells. researchgate.net However, in a study involving patients with chronic graft-versus-host disease, an early reduction in the proportion of IgD⁻CD38hi plasmablast-like B cells was noted, particularly in patients who ultimately responded to treatment. researchgate.net This suggests that fostamatinib may preferentially target aberrantly activated B cells. researchgate.net By inhibiting Syk, fostamatinib can suppress the activation of B lymphocytes via their B-cell receptors. drugbank.com
Effects on Antigen Internalization and Presentation by B Cells and Dendritic Cells
A key immunomodulatory mechanism of fostamatinib involves its effect on antigen processing and presentation by antigen-presenting cells (APCs), such as B cells and dendritic cells. nih.gov The internalization of antigens via the Fc receptor (FcR) is a Syk-dependent process. nih.gov By inhibiting Syk, the active metabolite R406 has been shown to inhibit FcR-mediated responses, including antigen internalization, in dendritic cells. nih.gov
This disruption of antigen uptake consequently affects the ability of these cells to present antigens to T-cells. nih.gov The inhibition of Fc receptor signaling by R406 suppresses both dendritic cell maturation and their antigen presentation capabilities, which may contribute significantly to the broader immunomodulatory effects of fostamatinib. drugbank.com
| Mechanism | Cell Type(s) | Effect of Fostamatinib (via R406) | Consequence |
| Antigen Internalization | B Cells, Dendritic Cells | Inhibition of FcR-mediated antigen internalization. nih.gov | Reduced antigen uptake for processing. |
| Antigen Presentation | B Cells, Dendritic Cells | Suppression of dendritic cell maturation and antigen presentation. drugbank.com | Prevention of T-cell priming and effector responses. nih.gov |
Role in T-Cell Priming and Effector Responses
By modulating the function of antigen-presenting cells, fostamatinib indirectly influences T-cell responses. The prevention of antigen internalization and presentation by B cells and dendritic cells is thought to prevent the priming of T-cells and the subsequent development of T-cell effector responses. nih.gov This suggests that Syk inhibition could be a therapeutic target in both antibody-mediated and cellular autoimmune responses. nih.gov
In addition to these indirect effects, fostamatinib's active metabolite, R406, can also directly inhibit T lymphocyte activation that occurs via T-cell receptors (TCRs). drugbank.com This dual action—disrupting the initial priming of T-cells by APCs and directly inhibiting T-cell activation—highlights the broad potential of fostamatinib as a therapeutic agent in T-cell-dependent autoimmune diseases. nih.gov
Induction of IL-10 Secreting B Cells
Fostamatinib disodium, a spleen tyrosine kinase (Syk) inhibitor, has been investigated for its immunomodulatory effects in various preclinical animal models of autoimmune diseases. A significant area of this research has focused on its influence on B cell populations, particularly those with regulatory functions, such as interleukin-10 (IL-10) secreting B cells.
In a notable study utilizing a murine model of lupus, treatment with fostamatinib was observed to increase the proportion of IL-10-secreting B cells nih.gov. This finding is significant as IL-10 is a potent anti-inflammatory cytokine, and B cells that produce it, often referred to as regulatory B cells (Bregs), are thought to play a crucial role in suppressing excessive immune responses. The induction of these regulatory cells suggests a potential mechanism by which fostamatinib may exert its therapeutic effects in autoimmune conditions.
Further supporting the functional significance of this observation, the same study demonstrated that the adoptive transfer of splenic B cells from fostamatinib-treated mice into untreated recipient mice conferred protection against the disease nih.gov. This indicates that the B cells induced by fostamatinib are not only present in increased numbers but are also functionally capable of mediating immunomodulation and disease amelioration.
The precise mechanisms by which fostamatinib promotes an increase in the proportion of IL-10 secreting B cells in certain preclinical models are not yet fully elucidated. However, it is hypothesized that by inhibiting Syk, fostamatinib may alter B cell receptor (BCR) signaling pathways in a manner that favors the differentiation or expansion of B cells with a regulatory, IL-10 producing phenotype.
The following table summarizes key findings from a preclinical study on the effect of fostamatinib on IL-10 secreting B cells:
| Animal Model | Treatment | Key Finding on IL-10 Secreting B Cells | Functional Outcome |
| Murine Lupus Model | Fostamatinib | Increased proportion of IL-10 secreting B cells | Adoptive transfer of splenic B cells from treated mice protected recipient mice from disease |
Table 1. Preclinical Research Findings on Fostamatinib and IL-10 Secreting B Cells
Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib Disodium
Prodrug Conversion to R406
Fostamatinib (B613848) is a prodrug that is designed to deliver its active metabolite, R406. nih.gov Following oral administration, fostamatinib undergoes rapid and extensive conversion to R406. This biotransformation is facilitated by alkaline phosphatase enzymes located in the gut. nih.govdrugs.comdrugs.com The conversion is so efficient that negligible concentrations of the parent compound, fostamatinib, are detected in the systemic circulation. nih.govnih.gov The absolute bioavailability of the active metabolite R406 following an oral dose of fostamatinib is approximately 55%. nih.gov
Systemic Exposure and Dose Proportionality of R406
After the administration of fostamatinib, the active metabolite R406 is quickly absorbed, with peak plasma concentrations (Cmax) being reached within 1 to 2 hours. nih.govnih.gov R406 exhibits a biphasic decline in plasma concentrations, with a terminal elimination half-life ranging from 12 to 21 hours. nih.govnih.gov
The systemic exposure to R406, as measured by Cmax and the area under the plasma concentration-time curve (AUC), demonstrates a dose-related increase with single fostamatinib doses ranging from 80 mg to 250 mg. nih.govnih.gov However, this linear relationship does not extend to higher doses; exposure remains largely unchanged for doses between 400 mg and 600 mg, which suggests a saturation in the absorption of R406 at these higher levels. nih.gov With twice-daily dosing, steady-state plasma concentrations of R406 are typically achieved within 3 to 4 days. nih.gov
Metabolic Pathways of R406 (e.g., CYP3A4, UGT1A9)
The metabolism of R406 is a key determinant of its pharmacokinetic profile. It is primarily metabolized in the liver through two main pathways: oxidation and glucuronidation. drugs.comnih.govnih.gov The oxidative metabolism is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugs.comnih.gov In vitro studies using human hepatic microsomes have confirmed that the metabolism of R406 is significantly inhibited by specific CYP3A4 inhibitors. nih.gov
In addition to oxidation, R406 also undergoes direct glucuronidation. This conjugation reaction is primarily mediated by the UDP-glucuronosyltransferase 1A9 (UGT1A9) enzyme, leading to the formation of N-glucuronide conjugates. nih.gov While R406 is the main circulating moiety, minor metabolites have been identified in human plasma, but they constitute less than 3% of the total circulating radioisotopes after administration of a radiolabeled dose. nih.gov
Drug-Drug Interactions
The metabolic pathways of R406 and the transporter interactions of fostamatinib create a potential for drug-drug interactions (DDIs).
Given that R406 is a substrate of CYP3A4, its systemic exposure can be significantly altered by co-administration with drugs that inhibit or induce this enzyme. nih.gov
CYP3A4 Inhibitors : Co-administration with a strong CYP3A4 inhibitor, such as ketoconazole, has been shown to cause a twofold (102%) increase in the AUC and a 37% increase in the Cmax of R406. drugs.comdrugs.comnih.gov A moderate CYP3A4 inhibitor, verapamil, resulted in a 39% increase in R406 AUC and a 6% increase in Cmax. drugs.comnih.gov
CYP3A4 Inducers : Conversely, co-administration with a strong CYP3A4 inducer like rifampicin (B610482) can substantially decrease systemic exposure to the active metabolite. Studies have shown that rifampicin reduces the AUC of R406 by approximately 75%. nih.gov
| Interacting Agent | Mechanism | Effect on R406 Cmax | Effect on R406 AUC |
|---|---|---|---|
| Ketoconazole (Strong CYP3A4 Inhibitor) | Inhibition of CYP3A4-mediated metabolism | ↑ 37% | ↑ 102% |
| Verapamil (Moderate CYP3A4 Inhibitor) | Inhibition of CYP3A4-mediated metabolism | ↑ 6% | ↑ 39% |
| Rifampicin (Strong CYP3A4 Inducer) | Induction of CYP3A4-mediated metabolism | - | ↓ 75% |
Fostamatinib and R406 can also interact with drug transporters, which may affect the pharmacokinetics of other medications.
P-glycoprotein (P-gp) : In vitro studies have identified fostamatinib as an inhibitor of the P-gp efflux transporter. drugs.comresearchgate.netresearchgate.net When fostamatinib was co-administered with digoxin (B3395198), a known P-gp substrate, the Cmax and AUC of digoxin increased by 70% and 37%, respectively. drugs.comresearchgate.netdrugs.com The active metabolite, R406, is a substrate of P-gp. nih.govdrugs.com
Breast Cancer Resistance Protein (BCRP) : Both fostamatinib and R406 are inhibitors of BCRP. nih.govnih.gov This inhibition can lead to clinically significant interactions with BCRP substrates. For instance, co-administration of fostamatinib with rosuvastatin (B1679574), a BCRP substrate, led to a 96% increase in rosuvastatin AUC and an 88% increase in its Cmax. nih.govnih.gov Similarly, when administered with simvastatin (B1681759) (a substrate of both CYP3A4 and BCRP), the AUC of the active simvastatin acid increased by 74% and its Cmax increased by 83%. nih.govnih.gov
| Interacting Substrate | Transporter | Effect on Substrate Cmax | Effect on Substrate AUC |
|---|---|---|---|
| Digoxin | P-gp | ↑ 70% | ↑ 37% |
| Rosuvastatin | BCRP | ↑ 88% | ↑ 96% |
| Simvastatin Acid | BCRP/CYP3A4 | ↑ 83% | ↑ 74% |
Pharmacodynamic Markers of Syk Inhibition
The clinical activity of fostamatinib is derived from the inhibition of spleen tyrosine kinase (Syk) by its active metabolite, R406. drugbank.comnih.gov Syk is a critical component of signal transduction pathways for various immune receptors, including Fc receptors and the B-cell receptor (BCR). nih.govdrugbank.com
Inhibition of Syk by R406 blocks these signaling cascades, which has several downstream pharmacodynamic effects. nih.gov A key effect is the inhibition of macrophage-mediated phagocytosis of antibody-coated platelets, which is a central mechanism in immune thrombocytopenia (ITP). nih.gov Consequently, an increase in platelet count serves as a primary pharmacodynamic marker for fostamatinib in the treatment of ITP. nih.govnih.gov While clinical studies have shown that patients who respond to treatment tend to have higher concentrations of R406, a definitive exposure-response relationship for platelet count has not been clearly established. nih.gov
Other pharmacodynamic effects of Syk inhibition by R406 include the inhibition of cytokine release from macrophages and the suppression of oxidative burst in neutrophils. nih.gov In studies involving patients with non-Hodgkin lymphoma, a reduction in circulating CD14+ cells was investigated as a potential pharmacodynamic marker, but no correlation was found between the extent of this reduction and clinical response. nih.gov
Clinical Efficacy and Outcomes in Specific Patient Populations
Immune Thrombocytopenia (ITP)
Fostamatinib (B613848) disodium (B8443419), an oral spleen tyrosine kinase (SYK) inhibitor, has been evaluated for its efficacy in adult patients with persistent and chronic immune thrombocytopenia (ITP). The clinical development program has demonstrated its potential to increase platelet counts in patients who have had an insufficient response to previous treatments.
An initial Phase 2, multicenter, open-label study (NCT00706342) provided the first evidence of fostamatinib's efficacy in adult patients with refractory ITP. The study showed that fostamatinib could significantly increase platelet counts. In this trial, a clinically meaningful improvement in platelet counts was observed in 8 out of 16 patients with chronic ITP nih.gov. These promising results paved the way for larger, more definitive Phase 3 trials.
The core of the evidence for fostamatinib's efficacy in ITP comes from two parallel, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, known as FIT1 (NCT02076399) and FIT2 (NCT02076412) nih.govspringermedizin.dehcplive.com. These studies enrolled a total of 150 patients with persistent or chronic ITP who had an inadequate response to prior therapies, including corticosteroids, immunoglobulins, thrombopoietin receptor agonists (TPO-RAs), and/or splenectomy nih.govspringermedizin.descienceopen.com. Patients were randomized in a 2:1 ratio to receive either fostamatinib or a placebo for 24 weeks nih.govhcplive.comthe-hospitalist.org. The median duration of ITP in the study population was approximately 8.5 years, and the median baseline platelet count was 16,000/μL, indicating a heavily pretreated and refractory patient population nih.gov.
The primary endpoint in the FIT trials was a stable platelet response, defined as achieving platelet counts of at least 50,000/μL on at least four of the last six scheduled visits between weeks 14 and 24 of treatment, without the use of rescue therapy nih.govhcplive.comthe-hospitalist.org.
In a pooled analysis of the FIT1 and FIT2 trials, a significantly higher proportion of patients in the fostamatinib group achieved a stable response compared to the placebo group. nih.govthe-hospitalist.org
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | P-value |
| Stable Platelet Response | 18% | 2% | 0.0003 |
| Data from pooled analysis of FIT1 and FIT2 trials. nih.gov |
Individually, the FIT1 trial showed a stable response rate of 18% for fostamatinib versus 0% for placebo nih.govspringermedizin.de. In the FIT2 trial, the stable response rate was 18% for fostamatinib compared to 4% for placebo nih.gov. A sensitivity analysis of FIT2 showed a stable response rate of 16% in the fostamatinib arm versus 4% in the placebo arm springermedizin.de.
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | P-value |
| Overall Response | 43% | 14% | 0.0006 |
| Data from pooled analysis of FIT1 and FIT2 trials. nih.gov |
Furthermore, patients responding to fostamatinib experienced fewer and less severe bleeding events.
| Bleeding Event Category | Overall Responders to Fostamatinib (n=43) | Placebo Group (n=49) |
| Moderate or Severe Bleeding | 9% | 16% |
| Serious Bleeding Events | 0% | 10% |
| Data derived from the FIT1 and FIT2 trials. nih.govscienceopen.com |
Fostamatinib demonstrated efficacy across various difficult-to-treat patient subgroups, irrespective of prior treatments or disease duration nih.govnih.govscienceopen.com.
Splenectomy Status : Efficacy was maintained in patients regardless of whether they had undergone a prior splenectomy nih.gov.
Line of Therapy : A post-hoc analysis suggested that fostamatinib may be more effective when used earlier in the treatment course. The analysis showed that platelet responses (≥50,000/μL) were achieved in 78% of patients who received fostamatinib as a second-line therapy, compared to 48% of those who received it as a third-line or later therapy nih.gov.
Open-Label Extension Studies (FIT3)
The long-term efficacy and safety of fostamatinib in adults with immune thrombocytopenia (ITP) were assessed in the FIT3 open-label extension (OLE) study. nih.govresearchgate.net This ongoing study enrolled patients who had completed the initial 24-week treatment in the pivotal FIT-1 and FIT-2 randomized trials. hcplive.com This included individuals who had responded to fostamatinib, non-responders, and those who had initially received a placebo. nih.govonclive.com In total, 123 patients entered the OLE study. nih.govnih.gov
At the time of an interim analysis, 146 patients had received fostamatinib across the entire program (randomized trials and OLE), with a median treatment duration of 6.7 months. nih.govnih.gov The patient population was heavily pre-treated, with a median ITP duration of 8 years; 47% had prior exposure to thrombopoietin (TPO) agents, 35% had undergone splenectomy, and 32% had received rituximab. nih.govnih.gov
Table 1: Long-Term Efficacy of Fostamatinib in the FIT Program (including OLE)
| Efficacy Endpoint | Result | Median Duration |
|---|---|---|
| Overall Response | 44% of patients (64/146) | >28 months |
| Stable Response | 18% of patients (27/146) | >28 months |
Data from an interim analysis of the FIT phase 3 program, including the FIT3 open-label extension study. nih.govnih.gov
Rheumatoid Arthritis (RA)
Fostamatinib has demonstrated efficacy in reducing the signs and symptoms of rheumatoid arthritis (RA) in patients with an inadequate response to methotrexate. nih.govnih.gov Clinical trials have measured this efficacy using the American College of Rheumatology (ACR) response criteria, which require a specified percentage of improvement in tender and swollen joint counts, plus improvement in at least three of five other domains. quanticate.com
In a meta-analysis of 11 randomized placebo-controlled trials involving 3,680 patients, fostamatinib was shown to be more effective than placebo in achieving ACR20, ACR50, and ACR70 responses over a 24-week period. nih.gov Similarly, a Phase III study showed statistically significant improvements in the ACR20 response rate at week 24 for patients receiving fostamatinib compared to placebo. nih.gov Another Phase II study in an Asian population also reported statistically significant improvements in ACR20 and ACR50 at week 8, and in ACR70 at week 12 for certain fostamatinib dosing groups versus placebo. nih.gov
Table 2: ACR Response Rates in a Phase III Study of Fostamatinib in RA
| Response Criteria | Fostamatinib Group A (100 mg BID) | Fostamatinib Group B (100 mg BID for 4 wks, then 150 mg QD) | Placebo Group |
|---|---|---|---|
| ACR20 | 49.0% | 44.4% | 34.2% |
Data from a 24-week, randomized, double-blind, placebo-controlled study in patients with an inadequate response to methotrexate. nih.gov
The mechanism of action of fostamatinib involves the inhibition of spleen tyrosine kinase (Syk), a key component in the signaling pathways of various immune cells. nih.govdrugbank.com In the context of rheumatoid arthritis, Syk activation is involved in processes that lead to the production of inflammatory mediators. nih.gov The overexpression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) is a significant factor in the pathomechanism of RA. frontiersin.org
Syk activation can stimulate downstream pathways that increase the production of IL-6 and matrix metalloproteinases (MMPs). nih.gov MMPs, such as matrix metalloproteinase-3 (MMP-3), are enzymes that play a crucial role in the degradation of cartilage and bone, contributing to the joint destruction seen in RA. mdpi.com By inhibiting Syk, fostamatinib can interfere with these inflammatory cascades. Studies have demonstrated that inhibiting IL-6 can, in turn, reduce the expression of MMP-3 and MMP-13, highlighting the interconnectedness of these inflammatory pathways in arthritis. mdpi.com Therefore, fostamatinib's impact on reducing disease activity in RA is linked to its ability to modulate the production of these key inflammatory biomarkers.
Lymphoma and Chronic Lymphocytic Leukemia (CLL)
Fostamatinib has shown clinical activity in patients with recurrent B-cell non-Hodgkin lymphoma (B-NHL) and small lymphocytic leukemia/chronic lymphocytic leukemia (SLL/CLL). nih.govelsevierpure.comnih.gov A phase 1/2 clinical trial evaluated the efficacy of fostamatinib in 68 patients with various subtypes of recurrent B-NHL. nih.govnih.gov The study enrolled patients into three cohorts: diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), and other NHL subtypes, which included mantle cell lymphoma (MCL) and SLL/CLL. nih.govnih.gov
The objective response rates (ORR) varied among the different histological subtypes. The highest response rate was observed in patients with SLL/CLL. nih.govelsevierpure.comnih.gov
Table 3: Objective Response Rates to Fostamatinib in B-NHL Subtypes
| B-NHL Subtype | Number of Patients | Objective Response Rate (ORR) |
|---|---|---|
| Diffuse Large B-cell Lymphoma (DLBCL) | 23 | 22% |
| Follicular Lymphoma (FL) | 21 | 10% |
| Small Lymphocytic Leukemia/Chronic Lymphocytic Leukemia (SLL/CLL) | 11 | 55% |
| Mantle Cell Lymphoma (MCL) | 9 | 11% |
Data from a phase 1/2 clinical trial in patients with recurrent B-NHL. nih.govelsevierpure.comnih.gov
While a subsequent phase II trial focusing solely on relapsed or refractory DLBCL showed a more limited single-agent activity with an ORR of 3%, the initial broader study established that disrupting Syk signaling is a viable therapeutic approach for certain B-cell malignancies. researchgate.net
The therapeutic effect of fostamatinib in B-cell malignancies is rooted in its inhibition of the B-cell receptor (BCR) signaling pathway. nih.govelsevierpure.com Many B-cell malignancies rely on signals from the BCR for their survival and proliferation. nih.govelsevierpure.com Spleen tyrosine kinase (Syk) is a critical enzyme that initiates and amplifies the signal downstream of the BCR. nih.govelsevierpure.commdedge.com
The active metabolite of fostamatinib, R406, inhibits Syk, thereby disrupting the BCR signaling cascade. drugbank.comdrugs.com This inhibition has several downstream consequences. In vitro studies have shown that fostamatinib can reduce the migration of malignant B-cells toward chemokines, which are signaling proteins that direct cell movement (chemotaxis). nih.gov By interfering with this process, fostamatinib may inhibit the trafficking of cancerous B-cells to supportive microenvironments like the lymph nodes. Furthermore, by blocking BCR signaling, fostamatinib inhibits the cellular activation and proliferation of CLL cells in patients. nih.govnih.gov This disruption of fundamental B-cell processes like activation, survival signaling, and migration underpins its clinical activity in these diseases. nih.govbohrium.com
Other Investigational Clinical Applications
Fostamatinib disodium is being investigated for its therapeutic potential across a range of other diseases, leveraging its mechanism of action as a spleen tyrosine kinase (SYK) inhibitor.
Warm Autoimmune Hemolytic Anemia (wAIHA)
Warm autoimmune hemolytic anemia is a rare blood disorder where the immune system destroys red blood cells. ashpublications.org Fostamatinib, a spleen tyrosine kinase inhibitor, is being studied for its potential to block this red blood cell destruction. ashpublications.org
The FORWARD study, a Phase 3 global, randomized, double-blind, placebo-controlled trial, evaluated the efficacy of fostamatinib in patients with wAIHA who had not responded to at least one prior treatment. ashpublications.orgrigel.com The primary endpoint was a durable hemoglobin (Hgb) response, defined as achieving a Hgb level of ≥10 g/dL with an increase from baseline of ≥2 g/dL on three consecutive visits during the 24-week treatment period. ashpublications.orgglobalgenes.org
A post-hoc regional analysis revealed significant geographical differences in patient outcomes. rigel.comglobalgenes.org In the U.S., Canada, Australia, and Western Europe, the durable hemoglobin response rate was significantly greater with fostamatinib (32.0%) compared to placebo (0%). ashpublications.org Conversely, in Eastern European sites, there was no significant difference in response rates between the fostamatinib (34.0%) and placebo (40%) groups. ashpublications.org The high placebo response rate was attributed in part to the considerable use of rescue medications during the screening period. ashpublications.org
| Patient Group | Fostamatinib Response Rate | Placebo Response Rate | P-value |
|---|---|---|---|
| Overall Population (Reanalyzed) | 33.3% (15/45) | 14.0% (6/43) | <0.0395 |
| US, Canada, Australia, Western Europe | 32.0% (8/25) | 0% (0/28) | 0.0021 |
| Eastern Europe | 34.0% (7/20) | 40% (6/15) | Not Significant |
IgA Nephropathy
IgA Nephropathy (IgAN) is an autoimmune disease affecting the kidneys and is a common cause of primary glomerular disease. rigel.com Fostamatinib has been investigated for this condition based on preclinical data suggesting that SYK inhibition can reduce inflammation in the glomeruli and improve kidney function. rigel.com
A Phase 2, proof-of-concept, randomized, double-blind, placebo-controlled trial was conducted to evaluate fostamatinib in 76 patients with IgAN. rigel.comnih.govnih.gov The primary endpoint of the study was the mean change in proteinuria (protein in the urine), a marker of kidney damage. rigel.comkidneyresearchuk.org
| Treatment Group | Median Reduction from Baseline to 24 Weeks |
|---|---|
| Placebo | 14% |
| Fostamatinib 100 mg BID | 27% |
| Fostamatinib 150 mg BID | 36% |
Sickle Cell Disease (SCD)
Sickle cell disease is a genetic disorder that causes red blood cells to become rigid and sickle-shaped, leading to complications like severe pain, strokes, and organ damage. drugtargetreview.comclinicaltrialsarena.com Preclinical research suggests that SYK inhibition with fostamatinib could potentially reduce complications related to red blood cell sickling and thrombo-inflammation. drugtargetreview.comstocktitan.net The active metabolite of fostamatinib, R406, has been shown in a humanized SCD mouse model to decrease platelet aggregation without significantly affecting bleeding time. sicklecellanemianews.comrigel.com
A Phase 1 clinical trial, sponsored by the National Heart, Lung, and Blood Institute (NHLBI), has been initiated to evaluate the safety and tolerability of fostamatinib in patients with SCD. drugtargetreview.comclinicaltrialsarena.com The open-label, dose-escalation study plans to enroll approximately 20 to 25 patients. drugtargetreview.comstocktitan.netsicklecellanemianews.com The trial will also explore the mechanisms by which SYK inhibition may impact red blood cell membrane integrity and sickling kinetics. clinicaltrialsarena.com The first patient was enrolled in early 2025. drugtargetreview.com As this is an early-stage trial focused on safety, efficacy data is not yet available.
Hospitalized COVID-19 Patients
Fostamatinib was investigated as a potential treatment for hospitalized patients with COVID-19 due to its hypothesized ability to ameliorate the dysregulated immune response and immunothrombosis associated with severe disease. oup.com
A Phase 2 trial sponsored by the NIH and NHLBI evaluated fostamatinib in 59 hospitalized COVID-19 patients requiring oxygen. inovanewsroom.org The study met its primary safety endpoint, showing no increase in serious adverse events compared to placebo. inovanewsroom.org While not powered for efficacy, the results showed that patients treated with fostamatinib had improved clinical outcomes. inovanewsroom.org For instance, there were zero deaths in the fostamatinib group compared to three in the placebo group by day 29, and the mean change in the ordinal clinical status score at day 15 was significantly greater in the fostamatinib group. oup.cominovanewsroom.org
The subsequent FOCUS Phase 3 trial, however, did not meet its primary efficacy endpoint of the number of days on oxygen through Day 29. rigel.com While the result approached statistical significance (p=0.0603), it was not met. rigel.com Secondary endpoints, including mortality, numerically favored fostamatinib. By day 29, there were 4 deaths in the fostamatinib group compared to 8 in the placebo group. rigel.com
Another Phase 3 trial (ACTIV-4) involving 400 adults hospitalized with COVID-19 and hypoxemia also found that fostamatinib did not increase the number of oxygen-free days compared with placebo. nih.gov The mean number of oxygen-free days was 13.4 in the fostamatinib group and 14.2 in the placebo group. nih.gov
| Trial | Endpoint | Fostamatinib Group | Placebo Group | P-value |
|---|---|---|---|---|
| Phase 2 (n=59) | Deaths by Day 29 | 0 | 3 | 0.07 |
| Mean change in ordinal score at Day 15 | -3.6 | -2.6 | 0.035 | |
| FOCUS Phase 3 | Mean days on oxygen through Day 29 | 6.9 days | 9.0 days | 0.0603 |
| Deaths by Day 29 | 4 | 8 | - | |
| ACTIV-4 Phase 3 (n=400) | Mean oxygen-free days at Day 28 | 13.4 days | 14.2 days | - |
| Mortality at Day 28 | 11.3% (22/195) | 8.1% (16/197) | - |
Safety Profile and Management of Adverse Events
Common Adverse Events and Their Clinical Management
The most frequently reported adverse reactions in clinical studies of fostamatinib (B613848) include gastrointestinal disorders, hypertension, elevated liver enzymes, and neutropenia. scienceopen.comnih.gov
Diarrhea is the most common adverse event associated with fostamatinib treatment, occurring in approximately 31% of patients in clinical trials, with severe diarrhea reported in 1% of patients. nih.govtavalissehcp.com Nausea is also a frequently reported gastrointestinal issue, affecting about 19% of patients. nih.govdrugs.com
These gastrointestinal side effects are typically mild to moderate and can be managed with supportive measures. nih.govdrugs.com Clinical management strategies include:
Dietary modifications: Patients may be advised to alter their diet to manage symptoms. drugs.com
Hydration: Maintaining adequate fluid intake is important. drugs.com
Antidiarrheal medications: Over-the-counter or prescription antidiarrheal agents can be used as needed. drugs.com
For severe diarrhea (Grade 3 or greater), it is recommended to interrupt treatment with fostamatinib. Once the symptoms improve to a mild level (Grade 1), the medication can be resumed at a lower dose. drugs.com
Hypertension is a notable adverse event, with an incidence of about 28% in patients receiving fostamatinib, compared to 13% in those receiving a placebo. nih.gov Hypertensive crisis has also been reported. drugs.com Patients with pre-existing hypertension may be more susceptible to this effect. drugs.com
The development of hypertension with fostamatinib is thought to be related to its off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). acrabstracts.orgnih.gov Inhibition of VEGFR2 signaling can impair the nitric oxide-mediated vasodilation of blood vessels, leading to an increase in vascular resistance and consequently, elevated blood pressure. nih.govresearchgate.net Studies in rats have shown that the time course of the blood pressure increase correlates with the plasma concentration of R406, the active metabolite of fostamatinib. acrabstracts.orgnih.gov
Management of fostamatinib-induced hypertension involves regular monitoring and intervention:
Blood pressure monitoring: Blood pressure should be checked every two weeks until a stable dose is achieved, and then monthly thereafter. drugs.com
Antihypertensive therapy: For patients who develop hypertension, initiating or adjusting antihypertensive medications is recommended to maintain blood pressure control. drugs.commedscape.com Studies have shown that co-dosing with standard antihypertensive agents like atenolol, captopril, and nifedipine (B1678770) can effectively control the blood pressure elevation. nih.govjscimedcentral.com
Dose modification: If hypertension persists despite appropriate treatment, interruption, dose reduction, or discontinuation of fostamatinib may be necessary. drugs.com For instance, if blood pressure remains at or above 160/100 mmHg for more than four weeks despite aggressive antihypertensive therapy, interrupting or discontinuing fostamatinib should be considered. medscape.com
Elevations in liver function tests (LFTs), primarily alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), can occur during treatment with fostamatinib. drugs.com In clinical trials, an increase in ALT was observed in 11% of patients on fostamatinib, while no patients on placebo experienced this. nih.gov Elevations in ALT or AST to over three times the upper limit of normal (ULN) occurred in 9% of patients. nih.gov
These transaminase elevations are typically transient and may resolve without dose adjustment. nih.gov However, monitoring is crucial to manage potential hepatotoxicity. nih.gov
The recommended monitoring and management strategy includes:
Regular LFT monitoring: Liver function tests should be performed monthly throughout the course of treatment. drugs.com
Dose modification for elevated LFTs: If ALT or AST levels rise to three or more times the ULN, management may involve interrupting the treatment, reducing the dosage, or discontinuing the drug. drugs.com In most cases, transaminase levels returned to baseline within 2 to 6 weeks of dose modification. drugs.com
Discontinuation criteria: Fostamatinib should be discontinued (B1498344) if AST/ALT levels remain at or above 5 times the ULN for two weeks or more, or if they are at or above 3 times the ULN and the total bilirubin (B190676) is more than 2 times the ULN. scienceopen.com
It is also noted that fostamatinib's active metabolite, R406, can inhibit UGT1A1, which may lead to an increase in unconjugated (indirect) bilirubin without other LFT abnormalities. In such cases, fostamatinib may be continued with frequent monitoring. scienceopen.com
Clinical management of neutropenia involves:
Monitoring: The absolute neutrophil count (ANC) should be monitored monthly during treatment. drugs.com
Dose modification: If the ANC falls below 1,000/mm³ and remains low for more than 72 hours, treatment should be temporarily stopped. Fostamatinib can be resumed at a lower dose once the ANC recovers to above 1,500/mm³. scienceopen.comdrugs.com
Less Common but Significant Adverse Events
While most adverse events are common and manageable, some less frequent but serious events have been reported.
Febrile neutropenia, a serious condition characterized by fever in the presence of a low neutrophil count, is an uncommon but significant adverse event. It has been reported in approximately 1% of patients treated with fostamatinib. tavalissehcp.comrxlist.com Although the incidence is low, it requires prompt medical attention due to the high risk of serious infection. ashpublications.orgcarelonmedicalbenefitsmanagement.com In a meta-analysis of randomized controlled trials, only one case of febrile neutropenia was reported across twelve studies. ashpublications.org
Pneumonia
In clinical studies for its approved indication, immune thrombocytopenia (ITP), pneumonia was identified as a serious adverse drug reaction. In double-blind studies, pneumonia occurred in 1% of patients receiving fostamatinib fda.goveuropa.eu. One case of pneumonia was severe and led to the withdrawal of the patient from the clinical trial tavalissehcp.com.
Hypertensive Crisis
An increase in blood pressure is a known adverse reaction associated with fostamatinib treatment ashpublications.orgresearchgate.net. In placebo-controlled studies involving ITP patients, a hypertensive crisis was reported in 1% of patients treated with the drug fda.goveuropa.eu. The elevation in blood pressure associated with fostamatinib is generally manageable. Studies have shown that the blood pressure effects typically resolved within a week of discontinuing treatment europa.eu.
The management of fostamatinib-induced hypertension involves regular monitoring and, if necessary, the initiation or adjustment of antihypertensive therapy europa.eurxlist.com. Preclinical studies suggest that the blood pressure elevation can be controlled by co-dosing with standard antihypertensive agents from various classes, such as atenolol, captopril, and nifedipine nih.govnih.gov.
Renal Injury (Rare instances)
As a class, some targeted therapies, including tyrosine kinase inhibitors, have the potential to induce renal damage researchgate.netfrontiersin.org. However, clinical data for fostamatinib suggests a low risk of renal injury.
A Phase 2 study of fostamatinib in patients with IgA nephropathy (IgAN), a form of chronic kidney disease, found the drug to be well-tolerated fiercebiotech.com. In this trial, kidney function, as measured by the estimated glomerular filtration rate (eGFR), remained stable across all treatment groups throughout the 24-week study period nih.gov. Furthermore, a dedicated Phase I clinical study concluded that renal impairment did not affect the exposure to fostamatinib's active metabolite, R406, to a clinically relevant extent nih.gov.
Considerations in Specific Patient Populations
Patients with Pre-existing Hypertension
Patients with pre-existing hypertension may be more susceptible to the hypertensive effects of fostamatinib europa.eutavalissehcp.comtavalissehcp.com. In clinical trials, approximately 20% of patients treated with fostamatinib required an intervention for hypertension-related events, such as an increase in their existing antihypertensive medication or the addition of a new one hres.ca.
Regular blood pressure monitoring is recommended for all patients, with checks suggested every two weeks until stable, and then monthly thereafter europa.eutavalissehcp.com. This allows for timely adjustment of antihypertensive therapy to maintain blood pressure control europa.eurxlist.com.
Interactive Table: Hypertension-Related Adverse Events in Placebo-Controlled ITP Studies
| Adverse Event | Fostamatinib Group | Placebo Group |
| Hypertension-related events | 27.5% | 12.5% |
| Hypertensive Crisis | 1% | 0% |
| Required dose modification | 4 patients | 0 patients |
| Required intervention (e.g., new medication) | ~20% | ~17% |
This table is based on data from placebo-controlled studies in patients with Immune Thrombocytopenia (ITP). europa.euhres.ca
Patients with Renal or Hepatic Impairment
Pharmacokinetic studies have shown that renal or hepatic impairment does not have a clinically significant effect on the exposure to R406, the active metabolite of fostamatinib nih.gov.
Renal Impairment : A Phase I, open-label clinical trial involving subjects with normal renal function, moderate renal dysfunction, and end-stage renal disease (ESRD) found that renal impairment had no clinically relevant effect on unbound R406. The study concluded that fostamatinib was generally well-tolerated in these populations nih.gov.
Hepatic Impairment : A similar Phase I study in subjects with normal hepatic function and mild, moderate, or severe hepatic impairment also found no consistent effects on the pharmacokinetic properties of R406 nih.gov.
Based on these findings, dosage adjustments are generally not required for patients with renal or hepatic impairment.
Long-Term Safety Data from Extension Studies
The long-term safety of fostamatinib has been evaluated in open-label extension (OLE) studies, which allowed patients from the initial Phase 3 trials to continue treatment nih.govashpublications.orgonderzoekmetmensen.nl. These studies have provided data for treatment periods extending up to several years ashpublications.orgresearchgate.net.
The key findings from these extension studies are:
Consistent Adverse Event Profile : The most commonly reported adverse events in the long-term studies were consistent with previous findings and included diarrhea, hypertension, nausea, and epistaxis nih.gov. The majority of these events were mild to moderate in severity nih.gov.
Durability of Response : In the OLE study, a significant percentage of patients who achieved a stable response maintained it for 24 months or longer ashpublications.orgresearchgate.net.
An extension study in Japanese patients with primary ITP also found no new safety risks or late-onset adverse events, confirming the long-term safety profile in this population ashpublications.org.
Future Research Directions and Unmet Needs
Comparative Effectiveness Studies Against Other Therapies
While clinical trials have established the efficacy of fostamatinib (B613848) against placebo, there is a need for more direct, head-to-head comparative studies against other established second-line therapies for ITP, such as rituximab and thrombopoietin receptor agonists (TPO-RAs).
Fostamatinib vs. TPO-RAs : Real-world retrospective analyses have compared fostamatinib with TPO-RAs (eltrombopag, romiplostim, and avatrombopag). karger.comispor.org One study found no significant differences at six months in the proportion of patients achieving platelet counts of ≥30 x 10³/μL or ≥50 x 10³/μL between fostamatinib and TPO-RAs. karger.com The fostamatinib group in this real-world setting tended to be more heavily pretreated. karger.comispor.org TPO-RAs may produce a faster response, while fostamatinib's efficacy was more notable in post-hoc analyses when used as a second-line therapy rather than third-line or later. ashclinicalnews.orgnih.gov Future prospective studies are needed to clarify the optimal sequencing of these agents and to identify which patient profiles are best suited for a Syk inhibitor versus a TPO-RA. nih.gov
| Comparison | Key Finding | Study Type | Citation |
|---|---|---|---|
| Fostamatinib vs. Rituximab | Fostamatinib associated with improved overall platelet response. | Network Meta-Analysis | ashpublications.orgresearchgate.net |
| Fostamatinib vs. TPO-RAs | No significant difference in platelet response at 6 months in a real-world setting. | Retrospective Analysis | karger.com |
| Fostamatinib Line of Therapy | Higher response rate (78%) when used as second-line vs. third-or-later-line (48%) therapy. | Post-Hoc Analysis | ashclinicalnews.orgresearchgate.net |
Identification of Biomarkers for Response Prediction and Patient Selection
A significant unmet need is the ability to predict which patients with ITP will respond to fostamatinib. The identification of reliable biomarkers would allow for more personalized treatment strategies, avoiding unnecessary exposure to the drug in likely non-responders.
Exploratory analyses from Phase 3 studies have provided initial evidence that the presence of anti-platelet autoantibodies may be associated with a better response to fostamatinib. ashpublications.org In one analysis of 85 patients, 34% of those positive for anti-platelet autoantibodies achieved a stable platelet response, compared to only 13% of those who were negative for these autoantibodies. ashpublications.org This finding supports the hypothesis that fostamatinib's mechanism of inhibiting autoantibody-driven platelet destruction is a key factor in its efficacy. ashpublications.org
Further research is needed to validate these findings in larger cohorts and to explore other potential biomarkers. Factors that have been associated with a better response in some analyses include a shorter duration of disease and no prior splenectomy, though treatment history was generally similar between responders and non-responders. onclive.com Prospective studies designed to correlate specific immunological profiles, genetic markers, or other clinical characteristics with treatment outcomes are essential for advancing patient selection. nih.gov
Further Exploration of Syk Inhibition in Novel Therapeutic Areas
The role of Syk in various signaling pathways of immune cells suggests that fostamatinib and other Syk inhibitors could have therapeutic potential beyond ITP. tandfonline.comnih.gov Research is actively exploring its use in other autoimmune conditions, hematologic malignancies, and inflammatory diseases. tandfonline.compatsnap.com
Warm Autoimmune Hemolytic Anemia (wAIHA) : Fostamatinib is being investigated for wAIHA, another autoantibody-mediated cytopenia. ashpublications.org A Phase 2 study showed that 46% of patients with relapsed wAIHA achieved the primary endpoint of a hemoglobin level >10 g/dL with an increase of ≥2 g/dL from baseline by week 24. nih.govescholarship.org A Phase 3 trial has also been conducted, and while a post-hoc regional analysis showed favorable responses in some geographic areas, further analysis is ongoing. ashpublications.orgrigel.com
Hematologic Malignancies : Syk is involved in B-cell receptor (BCR) signaling, making it a target for B-cell cancers like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. patsnap.com Syk inhibitors have shown activity in clinical trials for lymphoma, CLL, and acute myeloid leukemia (AML). tandfonline.comnih.gov
Other Inflammatory and Autoimmune Diseases : Preclinical and clinical studies have suggested the potential of Syk inhibition in conditions such as rheumatoid arthritis (RA), IgA nephropathy, and allergic diseases. tandfonline.comnih.govpatsnap.comnih.gov
COVID-19 : The role of Syk in inflammation and thrombosis has led to investigations of fostamatinib in treating hospitalized patients with COVID-19. tandfonline.comrigel.comnih.gov
| Therapeutic Area | Rationale for Syk Inhibition | Status of Fostamatinib Research | Citation |
|---|---|---|---|
| Warm Autoimmune Hemolytic Anemia (wAIHA) | Blocks autoantibody-mediated red blood cell destruction. | Phase 3 trial completed. | ashpublications.orgnih.govrigel.com |
| Hematologic Cancers (e.g., CLL, Lymphoma) | Inhibits aberrant B-cell receptor (BCR) signaling. | Clinical trials ongoing with various Syk inhibitors. | tandfonline.compatsnap.comnih.gov |
| Rheumatoid Arthritis (RA) | Alleviates inflammation by blocking Fc receptor signaling. | Evaluated in Phase 2/3 trials. | tandfonline.comnih.gov |
| COVID-19 | Targets inflammation and coagulopathy. | Evaluated in Phase 3 trials. | tandfonline.comrigel.comnih.gov |
Long-Term Impact on B-Cell and Immune Function
Short-term studies in patients have shown that fostamatinib impairs B-lymphocyte development at the transitional B-cell stage, leading to a rapid depletion of early transitional cells from the peripheral blood within the first month of treatment. nih.gov However, these studies also indicated that mature B-cell populations and total CD19+ B-cells remained unaffected after two months of therapy. nih.gov Similarly, studies in animal models found that mature B-lymphocyte and plasma cell numbers remained similar between fostamatinib-treated and control groups. researchgate.net
While these initial findings are reassuring, they are limited to short-term observation. There is a need for long-term studies to comprehensively evaluate the impact of sustained Syk inhibition on B-cell reconstitution, antibody production in response to pathogens and vaccines, and the potential risk of infections. Monitoring B-cell subsets and functional immune responses in patients on long-term fostamatinib therapy will be crucial to fully characterize its long-term safety profile.
Strategies for Optimizing Dose and Minimizing Adverse Events
The most common adverse events associated with fostamatinib include diarrhea, hypertension, nausea, and elevated liver enzymes. drugs.comnih.govtavalissehcp.com Future research should focus on strategies to optimize dosing to maintain efficacy while minimizing these toxicities.
Current management involves dose interruption, reduction, or discontinuation based on the severity of the adverse event. europa.eutavalissehcp.comtavalisse.com For example, specific protocols exist for managing hypertension, where blood pressure is monitored regularly, and antihypertensive therapy is initiated or adjusted as needed, with fostamatinib dose reduction considered if blood pressure remains elevated. tavalisse.comdrugs.commedscape.com Similarly, diarrhea is managed with supportive care and antidiarrheal medications, with dose modification if it becomes severe. tavalissehcp.comeuropa.eu
Further research could explore:
Prophylactic strategies : Investigating whether prophylactic use of antidiarrheal or antihypertensive medications in at-risk patients could prevent or lessen the severity of these side effects.
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Developing models to identify the lowest effective dose for individual patients based on specific characteristics, potentially reducing dose-dependent toxicities.
Combination therapy : Exploring if combining fostamatinib at a lower dose with other ITP therapies, such as TPO-RAs, could achieve synergistic efficacy with an improved safety profile. nih.govashpublications.org Real-world studies suggest that combination therapy may provide benefit for patients with an insufficient response to monotherapy. ashpublications.org
Q & A
Basic: What is the molecular mechanism of Fostamatinib Disodium as a Syk inhibitor, and how does this influence B-cell receptor (BCR) signaling pathways?
This compound is a prodrug metabolized to R406, a competitive ATP-binding inhibitor of spleen tyrosine kinase (Syk) with an IC50 of 41 nM. Syk inhibition blocks downstream phosphorylation events in BCR signaling, reducing B-cell activation and inducing apoptosis. Researchers should validate Syk selectivity using kinase profiling assays (e.g., against Flt3 or Lyn) and measure phospho-Syk levels via Western blotting in B-cell lines to confirm target engagement .
Basic: What are the established pharmacokinetic parameters of this compound in human studies, and how do they inform dosing regimens?
Clinical pharmacokinetics show dose-dependent exposure with a half-life of ~15 hours for R406. Key parameters include a volume of distribution of 30–50 L and 95% plasma protein binding. Dosing regimens in immune thrombocytopenia (ITP) trials (e.g., 100–150 mg BID) were optimized based on trough concentration thresholds (>30 ng/mL for platelet response). Researchers should use LC-MS/MS for metabolite quantification and consider hepatic impairment adjustments due to CYP3A4 metabolism .
Advanced: How can researchers design in vitro experiments to differentiate Fostamatinib’s selectivity for Syk versus related kinases (e.g., Flt3 or Lyn)?
- Kinase Profiling: Use high-throughput kinase assays (e.g., radiometric or fluorescence-based) across a panel of 50+ kinases to calculate selectivity ratios.
- Cellular Models: Compare phosphorylation inhibition in Syk-dependent (e.g., Ramos B-cells) versus Syk-independent pathways (e.g., Lyn-driven myeloid cells).
- Data Validation: Apply statistical rigor using Z’-factor assays to minimize false positives and confirm results with siRNA knockdown controls .
Advanced: What statistical approaches address contradictory efficacy outcomes in Fostamatinib trials (e.g., phase II RA failure vs. ITP success)?
- Subgroup Analysis: Stratify RA trial data by baseline biomarkers (e.g., RF/anti-CCP status) to identify responsive populations.
- Bayesian Meta-Analysis: Integrate ITP efficacy data (ACR20 response rates) with RA trial safety signals (hypertension/infections) to model risk-benefit profiles.
- Sensitivity Analysis: Adjust for confounding variables (e.g., concomitant glucocorticoid use) using multivariate regression .
Basic: What validated cellular models exist for studying Fostamatinib’s immunomodulatory effects, and what readouts are critical?
- Primary Human B-Cells: Isolated from peripheral blood, stimulated with anti-IgM to activate BCR signaling.
- Readouts: Measure apoptosis (Annexin V/PI flow cytometry), cytokine secretion (ELISA for TNF-α/IL-6), and phospho-Syk/ERK levels.
- Controls: Include JAK inhibitors (e.g., tofacitinib) to contrast Syk-specific effects .
Advanced: How should researchers optimize bioanalytical methods to quantify R406 while minimizing matrix interference?
- Sample Preparation: Use protein precipitation with acetonitrile (1:4 v/v) to isolate R406 from plasma.
- LC-MS/MS Parameters: Employ a C18 column, isocratic elution (0.1% formic acid in acetonitrile/water), and monitor transitions m/z 483 → 327 for R406.
- Validation: Assess matrix effects using post-column infusion and validate with EMA guidelines (precision <15% RSD, accuracy 85–115%) .
Basic: What ethical considerations are critical when designing clinical studies involving this compound for hematologic indications?
- Informed Consent: Disclose risks of hypertension (≥20% incidence) and infections (e.g., upper respiratory) observed in phase III trials.
- Participant Selection: Exclude patients with uncontrolled hypertension (systolic >160 mmHg) or active infections.
- Monitoring: Implement DSMB oversight for adverse event adjudication .
Advanced: What meta-analysis techniques synthesize heterogeneous safety data across Fostamatinib trials?
- PRISMA Framework: Systematically extract data from ITP (NCT02076399) and RA trials (NCT01399893).
- Network Meta-Analysis: Compare safety profiles against JAK inhibitors (e.g., tofacitinib) using random-effects models.
- Grading Evidence: Apply GRADE criteria to assess hypertension risk confidence intervals .
Basic: How does Fostamatinib’s molecular structure influence formulation challenges, and what stability protocols are mandated?
The disodium salt improves aqueous solubility but requires protection from hydrolysis. Regulatory guidelines (FDA/EMA) mandate:
- Stability Testing: Accelerated conditions (40°C/75% RH) for 6 months with HPLC purity assays.
- Degradation Studies: Monitor for hydrolytic byproducts (e.g., free R406) under acidic/basic conditions .
Advanced: What computational modeling approaches predict Fostamatinib’s target engagement in tissue compartments?
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate R406 distribution in spleen vs. synovial fluid using GastroPlus™.
- Molecular Dynamics: Predict Syk binding affinities under varying ATP concentrations (1–10 mM).
- Validation: Correlate simulations with in vivo biopsy data from RA patients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
